molecular formula C14H16BrNO2S B2796753 8-(2-bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351598-45-2

8-(2-bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2796753
CAS No.: 1351598-45-2
M. Wt: 342.25
InChI Key: GBZFTMJEFCXYDS-UHFFFAOYSA-N
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Description

8-(2-bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C14H16BrNO2S and its molecular weight is 342.25. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been synthesized and evaluated for their activity against human coronaviruses and influenza virus. The most potent compound among these was found to inhibit human coronavirus 229E replication, showcasing the potential of this scaffold for antiviral drug development (Çağla Begüm Apaydın et al., 2019). Another study produced N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, demonstrating strong activity against influenza A/H3N2 virus, further underscoring the versatility of the spirothiazolidinone scaffold in generating new classes of antiviral molecules (Çağla Begüm Apaydın et al., 2020).

Antimicrobial Applications

Compounds related to the core structure of (2-Bromophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone have been synthesized for their antimicrobial properties. For example, synthesis of new spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one and/or [4.5]decan-2-one as antimicrobial agents has shown promising results, highlighting the potential of these compounds in combating bacterial and fungal infections (A. Al-Ahmadi & M. El-zohry, 1995).

Analgesic Applications

The analgesic properties of related spiro heterocycles have been explored, with compounds like 2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes showing significant activity in various assays. This suggests a potential avenue for the development of new pain management solutions (N. Cohen et al., 1978).

Mechanism of Action

Mode of Action

The presence of the bromophenyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to have potential anticancer activity . This suggests that (2-Bromophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone might interfere with pathways involved in cell proliferation and survival.

Pharmacokinetics

The pharmacokinetic properties of (2-Bromophenyl)(1-oxa-4-thia-8-azaspiro[4The compound’s lipophilic nature, suggested by the presence of the bromophenyl group, might influence its bioavailability and distribution within the body .

Result of Action

Given the potential anticancer activity of similar compounds , it is possible that (2-Bromophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone could induce apoptosis or inhibit proliferation in certain cancer cells.

Properties

IUPAC Name

(2-bromophenyl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2S/c15-12-4-2-1-3-11(12)13(17)16-7-5-14(6-8-16)18-9-10-19-14/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZFTMJEFCXYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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